4-((Tetrahydrofuran-3-YL)oxy)pyridin-2-amine
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Overview
Description
4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amino group and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine typically involves the reaction of 4-chloro-2-pyridinamine with tetrahydrofuran in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinamine derivatives.
Scientific Research Applications
4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Afatinib: An ATP-competitive anilinoquinazoline derivative with a tetrahydrofuran moiety.
Empagliflozin: A hypoglycemic agent with a tetrahydrofuran ring.
Uniqueness
4-[(Tetrahydro-3-furanyl)oxy]-2-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(oxolan-3-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O2/c10-9-5-7(1-3-11-9)13-8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11) |
InChI Key |
ZMOSSSKZBGTPED-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC(=NC=C2)N |
Origin of Product |
United States |
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